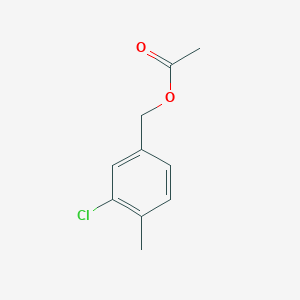

(3-Chloro-4-methylphenyl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-9(5-10(7)11)6-13-8(2)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGYJCHRGKLVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)COC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies

Reactivity of the Acetate (B1210297) Functional Group

The acetate group in (3-Chloro-4-methylphenyl)methyl acetate is susceptible to reactions typical of esters, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis is the reaction of the ester with water to yield (3-chloro-4-methylphenyl)methanol and acetic acid. This reaction can be catalyzed by either acid or base. The hydrolysis of benzyl (B1604629) acetate, a related compound, is an equilibrium reaction. google.com The equilibrium constant (K) for the hydrolysis of benzyl acetate at 80°C is 0.40. google.com The hydrolysis of benzyl esters generally proceeds via a nucleophilic acyl substitution mechanism.

Transesterification involves the reaction of the ester with an alcohol to form a new ester and (3-chloro-4-methylphenyl)methanol. This process is also typically catalyzed by an acid or a base. The transesterification of methyl acetate is a reversible reaction with a low equilibrium constant. researchgate.net Similar to hydrolysis, this reaction follows a nucleophilic acyl substitution pathway where the incoming alcohol acts as the nucleophile.

The table below provides a qualitative comparison of the relative rates of hydrolysis for different benzyl esters, which can be used to estimate the reactivity of this compound.

Relative Hydrolysis Rates of Benzyl Esters

| Ester | Relative Rate of Hydrolysis |

|---|---|

| Benzyl salicylate (B1505791) | Slowest |

| Benzyl benzoate (B1203000) | ↓ |

| Benzyl stearate (B1226849) | ↓ |

| Benzyl cinnamate (B1238496) | ↓ |

| Benzyl acetate | ↓ |

| Benzyl succinate (B1194679) | ↓ |

| Benzyl fumarate | Fastest |

This table is based on the qualitative trend reported in the literature. archive.org

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of the acetate group is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the (3-chloro-4-methylphenyl)methoxide group. This is a classic example of a nucleophilic acyl substitution reaction. pearson.compearson.com

The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the leaving group, in this case, the (3-chloro-4-methylphenyl)methoxide anion, to regenerate the carbonyl double bond. pearson.com

A range of nucleophiles can participate in this reaction, including:

Hydroxide ions (OH⁻) leading to hydrolysis.

Alkoxide ions (RO⁻) resulting in transesterification.

Amines (RNH₂) yielding amides. For example, benzyl acetate reacts with methylamine (B109427), where methylamine acts as the nucleophile and the acetate ion is the leaving group. vaia.com

Carbanions for the formation of new carbon-carbon bonds.

Reactivity of the Chloromethyl Moiety

The chloromethyl group, a benzylic halide, is a key site of reactivity in this compound. It readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 pathways)

Benzylic halides can react via both Sₙ1 and Sₙ2 mechanisms, and the preferred pathway is influenced by the substitution pattern on the benzene (B151609) ring, the nature of the nucleophile, the solvent, and the temperature. chemistry.coachnih.gov

Sₙ1 Pathway: This mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The presence of electron-donating groups on the aromatic ring can further stabilize this carbocation, favoring the Sₙ1 pathway. The 4-methyl group in the target compound is electron-donating, which would contribute to the stability of the benzylic carbocation.

Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the chloride leaving group departs. Primary benzylic halides, like the one in the target compound, can readily undergo Sₙ2 reactions. chemistry.coach

The 3-chloro substituent on the aromatic ring is an electron-withdrawing group, which would destabilize the benzylic carbocation, thus disfavoring the Sₙ1 pathway to some extent. Therefore, a competition between Sₙ1 and Sₙ2 mechanisms is expected for this compound, with the specific reaction conditions playing a crucial role in determining the dominant pathway.

A wide array of nucleophiles can displace the chloride ion from the benzylic position. The reactivity of the nucleophile is a key factor in determining the reaction rate and mechanism. Stronger nucleophiles generally favor the Sₙ2 pathway.

Scope of Nucleophiles:

| Nucleophile | Product Type |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxides (RO⁻) | Ether |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

| Amines (RNH₂) | Amine |

| Thiolates (RS⁻) | Thioether |

| Carboxylates (RCOO⁻) | Ester |

Leaving Group Effects: In nucleophilic substitution reactions, the nature of the leaving group is critical. Good leaving groups are weak bases. libretexts.org For benzylic systems, the general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻. The chloride in the chloromethyl group is a reasonably good leaving group, allowing for efficient substitution reactions.

Solvent Effects: The choice of solvent can significantly influence the reaction pathway.

Polar protic solvents (e.g., water, alcohols) stabilize both the carbocation intermediate in the Sₙ1 pathway and the leaving group anion. This stabilization of the transition state leading to the carbocation accelerates Sₙ1 reactions. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO) are generally better for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive. libretexts.org

Kinetic studies on the solvolysis of substituted benzyl chlorides in aqueous ethanol (B145695) have shown a clear dependence of the reaction rate on the solvent composition. researchgate.netresearchgate.net For instance, the rate of solvolysis of benzyl chlorides generally increases with increasing polarity of the solvent. asianpubs.org

The table below shows the first-order rate constants (k_solv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data illustrates the electronic effect of substituents on the reaction rate.

Solvolysis Rate Constants of Substituted Benzyl Chlorides

| Substituent on Benzyl Chloride | k_solv (s⁻¹) |

|---|---|

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.6 x 10⁻³ |

| H | 3.2 x 10⁻⁵ |

| 4-Chloro | 1.1 x 10⁻⁵ |

| 3-Chloro | 1.4 x 10⁻⁶ |

| 3,4-Dichloro | 1.5 x 10⁻⁷ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides. nih.gov

Based on this data, the presence of a 4-methyl group (electron-donating) increases the rate of solvolysis compared to the unsubstituted benzyl chloride, while the 3-chloro group (electron-withdrawing) decreases the rate. Therefore, for this compound, a rate intermediate between that of 4-methylbenzyl chloride and 3-chlorobenzyl chloride would be expected, likely closer to that of 3,4-dichlorobenzyl chloride.

Temperature Dependence: The rate of both Sₙ1 and Sₙ2 reactions increases with temperature. Kinetic studies of the benzylation of adenine (B156593) in DMSO at different temperatures have been used to determine the activation parameters for the reaction. nih.gov Generally, an increase in temperature will favor the reaction pathway with the higher activation energy.

Radical Reactions and Reductive Pathways

The reactivity of this compound in radical reactions is primarily dictated by the benzylic C-H bonds of the methyl acetate moiety. These bonds are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. While specific studies on this compound are not prevalent, analogous reactions, such as the radical halogenation of substituted toluenes, suggest that reactions initiated by radical initiators (e.g., AIBN) in the presence of reagents like N-bromosuccinimide (NBS) would likely lead to the formation of (1-bromo-1-(3-chloro-4-methylphenyl))methyl acetate.

Reductive pathways for this compound could target either the aryl chloride or the ester functional group. The carbon-chlorine bond can undergo reductive dehalogenation using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or via single-electron transfer processes using dissolving metal reductions (e.g., Na in liquid ammonia). Reduction of the acetate group is also feasible. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to the corresponding alcohol, yielding (3-chloro-4-methylphenyl)methanol.

Reactivity of the Substituted Phenyl Ring

The reactivity of the phenyl ring in this compound is governed by the electronic and steric effects of its three substituents: the chloro group, the methyl group, and the methyl acetate group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are influenced by the existing substituents.

The outcome of EAS reactions on this compound is determined by the cumulative directing effects of the substituents.

-Cl (Chloro) group: This group is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because of its electron-donating resonance effect.

-CH₃ (Methyl) group: This is an activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation.

-CH₂OAc (Methyl Acetate) group: This group is generally considered to be weakly deactivating due to the inductive effect of the electronegative oxygen atoms. It acts as an ortho, para-director.

Considering the positions on the ring relative to the existing substituents, the methyl group (at C-4) and the chloro group (at C-3) strongly influence the positions of further substitution. The primary competition is between the activating effect of the methyl group and the deactivating, yet directing, effect of the chloro group. The methyl group is a stronger activator than the chloro group is a deactivator. Therefore, the positions ortho to the methyl group (C-5) and ortho to the chloro group (C-2) are the most likely sites for electrophilic attack. The position C-6 is sterically hindered by two adjacent substituents. The position ortho to the methyl group (C-5) is strongly activated. The position ortho to the chloro group (C-2) is also activated by the methyl group (meta position) but less so. A patent describing the chlorination of the similar compound methyl-3-chloro-4-methylbenzoate shows that further chlorination occurs primarily at the 5-position, with minor products formed from substitution at the 2-position. google.com This suggests that the activating effect of the methyl group directing to its ortho position (C-5) is the dominant factor.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Preference |

|---|---|---|---|---|

| -CH₂OAc | C-1 | Inductive: Withdrawing | Weakly Deactivating | Ortho, Para |

| -Cl | C-3 | Inductive: Withdrawing; Resonance: Donating | Deactivating | Ortho, Para |

| -CH₃ | C-4 | Inductive: Donating; Hyperconjugation | Activating | Ortho, Para |

Predicted Regioselectivity: The most probable site for electrophilic attack is C-5, which is ortho to the activating methyl group and meta to the deactivating chloro group. The second most likely site is C-2, which is ortho to the chloro group.

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to chelate an organolithium reagent and direct deprotonation at an adjacent ortho position. wikipedia.org

For this compound, none of the substituents are considered strong DMGs.

The ester moiety of the methyl acetate group has Lewis basic oxygen atoms that could potentially direct metalation, but it is generally a weak DMG.

The chloro group can act as a weak DMG.

The methyl group does not function as a DMG.

Given the substitution pattern, a DoM reaction is challenging. If the ester group were to act as a DMG, it would direct metalation to the C-2 position. If the chloro group were to direct, it would also favor the C-2 position. However, the acidity of the C-2 proton is also increased by its proximity to the electron-withdrawing chloro group. Therefore, if a DoM reaction were to occur, it would most likely happen at the C-2 position, leading to an aryllithium intermediate that could be trapped with various electrophiles. However, this pathway may be inefficient due to the lack of a strong DMG on the molecule. cardiff.ac.ukresearchgate.net

The structure of this compound offers two primary sites for palladium-catalyzed cross-coupling reactions: the aryl chloride and the benzylic acetate.

Reactions at the Aryl Chloride (C-Cl bond): The carbon-chlorine bond can readily participate in a variety of cross-coupling reactions. Aryl chlorides are generally less reactive than bromides or iodides but can be effectively coupled using modern palladium catalysts with specialized ligands. diva-portal.org

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would form a C(sp²)-C(sp²) bond, yielding a biphenyl (B1667301) derivative. libretexts.orgnih.gov

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the C-3 position. organic-chemistry.orgyoutube.com

Stille Coupling: Reaction with an organostannane reagent can also be used for C-C bond formation.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling with an amine.

Reactions at the Benzylic Acetate (C-O bond): The benzylic acetate group can also serve as a leaving group in certain palladium-catalyzed cross-coupling reactions, functioning as a C(sp³)-O electrophile. Studies have shown that benzyl acetates can undergo Suzuki-Miyaura coupling with arylboronic acids to form diarylmethanes. rsc.orgrsc.orgnih.gov This provides a complementary method for functionalization, allowing for the formation of a C(sp³)-C(sp²) bond at the benzylic position.

The chemoselectivity between the aryl chloride and the benzylic acetate can often be controlled by the choice of reaction conditions, including the palladium catalyst, ligands, and base, allowing for the selective functionalization of either position. rsc.orgrsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactive Site | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Chloride | Ar-B(OH)₂ | Aryl-Aryl | Biphenyl derivative |

| Suzuki-Miyaura | Benzylic Acetate | Ar-B(OH)₂ | Aryl-Benzyl | Diarylmethane derivative |

| Heck | Aryl Chloride | Alkene | Aryl-Vinyl | Styrene derivative |

| Buchwald-Hartwig | Aryl Chloride | Amine (R₂NH) | Aryl-Nitrogen | Aryl amine derivative |

| Stille | Aryl Chloride | Organostannane (R-SnR'₃) | Aryl-Alkyl/Aryl | Substituted arene |

Electrophilic Aromatic Substitution (EAS) Patterns

Rearrangement Reactions Involving Aryl Esters

The rearrangement of aryl esters, particularly through processes like the Fries rearrangement, represents a significant class of intramolecular transformations in organic chemistry. These reactions are pivotal for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. The reactivity of the aryl ester is intricately linked to the substitution pattern on the aromatic ring and the nature of the acyl group. In the context of this compound, the presence of both a chloro and a methyl group on the phenyl ring introduces electronic and steric factors that influence the course and outcome of rearrangement reactions.

Fries-type Rearrangements and Intramolecular Processes

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.org The reaction is known to be selective for the ortho and para positions relative to the hydroxyl group. byjus.com The regioselectivity of the acyl group migration is influenced by various factors, including temperature, solvent, and the amount of catalyst used. byjus.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. byjus.com

For this compound, a Fries-type rearrangement would involve the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring. The substitution pattern of the starting material—a chloro group at position 3 and a methyl group at position 4—directs the incoming acyl group to the available ortho and para positions relative to the ester oxygen.

Given the existing substituents, the potential major products of a Fries rearrangement of this compound would be:

2-acetyl-3-chloro-4-methylphenol : Migration of the acetyl group to the position ortho to the hydroxyl group.

5-acetyl-3-chloro-4-methylphenol : Migration of the acetyl group to the other ortho position.

6-acetyl-3-chloro-4-methylphenol : Migration of the acetyl group to the position para to the hydroxyl group (and ortho to the chloro group).

The electronic effects of the chloro (electron-withdrawing, deactivating) and methyl (electron-donating, activating) groups, along with steric hindrance, will dictate the distribution of these isomers. Studies on similarly substituted chlorophenyl acetates have shown that predictable outcomes can be achieved. For instance, the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxy-acetophenone as the major product. researchgate.net In contrast, the rearrangement of 2-chlorophenyl acetate provides the expected rearranged products with minimal side reactions, even at elevated temperatures. rsc.org

The choice of catalyst is also crucial. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used, research has explored more environmentally benign and reusable solid acid catalysts, such as zeolites, for these transformations. rsc.orgrsc.org

Below is a table illustrating the potential products from a Fries-type rearrangement of this compound.

| Starting Material | Potential Rearrangement Product | Position of Acetyl Group |

| This compound | 2-acetyl-3-chloro-4-methylphenol | ortho to hydroxyl |

| This compound | 5-acetyl-3-chloro-4-methylphenol | ortho to hydroxyl |

| This compound | 6-acetyl-3-chloro-4-methylphenol | para to hydroxyl |

Mechanistic Probes for Rearrangement Pathways

The mechanism of the Fries rearrangement has been the subject of extensive study, and evidence suggests that it can proceed through both intramolecular and intermolecular pathways. wikipedia.org The prevailing mechanism is widely accepted to involve the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com

The key steps of the generally accepted mechanism are as follows:

Coordination of the Lewis acid : The Lewis acid catalyst, such as AlCl₃, coordinates to the carbonyl oxygen of the ester group. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site for coordination. byjus.com

Formation of the acylium ion : This coordination polarizes the C-O bond of the ester, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation and an aluminum phenoxide complex.

Electrophilic aromatic substitution : The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide in a classical electrophilic aromatic substitution. This attack can occur at the positions ortho or para to the oxygen.

Rearomatization and hydrolysis : The subsequent loss of a proton restores the aromaticity of the ring. A final workup with acid liberates the hydroxy aryl ketone product from the aluminum complex.

Crossover experiments, where a mixture of two different aryl esters is subjected to rearrangement conditions, have been used as a mechanistic probe. The formation of "crossed" products, where the acyl group from one ester migrates to the aromatic ring of the other, provides evidence for an intermolecular pathway. Conversely, the absence of such products supports a predominantly intramolecular mechanism. The reaction's dependence on solvent and substrate can also offer mechanistic insights. wikipedia.org

For this compound, the electronic nature of the substituents can influence the stability of the intermediates and the activation energy of the rearrangement. The electron-donating methyl group can enhance the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the acylium ion. Conversely, the electron-withdrawing chloro group deactivates the ring, potentially slowing down the reaction. The interplay of these electronic effects, along with steric considerations, will ultimately determine the feasibility and outcome of the rearrangement.

A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can also yield ortho and para products. wikipedia.org This method can sometimes be effective even with deactivating substituents on the aromatic ring. wikipedia.org

The table below summarizes the key mechanistic steps of the Lewis acid-catalyzed Fries rearrangement.

| Step | Description | Intermediate/Transition State |

| 1 | Coordination of Lewis acid to the carbonyl oxygen. | Ester-Lewis acid complex |

| 2 | Cleavage of the acyl-oxygen bond. | Acylium carbocation and phenoxide-Lewis acid complex |

| 3 | Electrophilic attack on the aromatic ring. | Sigma complex (Wheland intermediate) |

| 4 | Proton abstraction and rearomatization. | Keto-tautomer |

| 5 | Hydrolysis | Hydroxy aryl ketone |

Structural Characterization, Spectroscopic Analysis, and Computational Investigations

Advanced Spectroscopic Methods for Structural Elucidation

The definitive identification and structural elucidation of (3-Chloro-4-methylphenyl)methyl acetate (B1210297) rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present. While direct experimental data for this specific compound is not widely available in the cited literature, a comprehensive analysis can be constructed based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Chloro-4-methylphenyl)methyl acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar compounds such as methyl acetate and other substituted phenyl acetates, the predicted chemical shifts would be as follows: a singlet for the methyl protons of the acetate group, another singlet for the methyl group attached to the phenyl ring, and a set of multiplets for the aromatic protons. hmdb.caresearchgate.netlibretexts.org The integration of these signals would correspond to the number of protons in each environment (3H, 3H, and 3H, respectively). The substitution pattern on the aromatic ring will influence the splitting pattern of the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Analysis of related phenyl acetates suggests that the carbonyl carbon of the ester group would appear significantly downfield. jcsp.org.pklibretexts.org The aromatic carbons will have chemical shifts influenced by the chloro and methyl substituents, and these can be predicted using established additivity rules and comparison with similar substituted benzenes. jcsp.org.pk

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. COSY would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring, helping to definitively assign their positions. HSQC would establish the correlation between each proton and the carbon atom to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | 2.1 - 2.3 (singlet) | 20 - 22 |

| Phenyl-CH₃ | 2.3 - 2.5 (singlet) | 15 - 20 |

| Aromatic CH | 7.0 - 7.5 (multiplets) | 120 - 140 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic C-O | - | 148 - 152 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Carbonyl C=O | - | 168 - 171 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a chemical formula of C₉H₉ClO₂, HRMS would provide an exact mass measurement. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This experimental value would then be compared to the theoretical mass to confirm the elemental composition. The presence of chlorine would be readily identifiable from the isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, characteristic of the natural abundance of the ³⁷Cl isotope. While specific HRMS data for this compound is not available, the molecular formula is consistent with its isomer, 4-Chloro-3-methylphenyl acetate. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the substituted aromatic ring. A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ester. docbrown.info Additionally, C-O stretching vibrations of the ester group would likely appear in the 1250-1000 cm⁻¹ region. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1750 - 1735 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1250 - 1000 |

| C-Cl | Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, offering an unambiguous confirmation of its molecular structure. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be elucidated. While a crystal structure for the target compound has not been reported, studies on similarly substituted chloromethylphenyl derivatives have been conducted, providing insights into the expected molecular geometry and packing motifs. nih.govsci-hub.seresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the properties of molecules. These methods can be used to predict and understand the electronic structure, geometry, and energetics of this compound.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for studying the electronic properties of molecules. These calculations can provide optimized molecular geometries, which can be compared with experimental data if available. They can also be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles.

Calculate the vibrational frequencies: The computed IR spectrum can be compared with experimental data to aid in the assignment of absorption bands.

Determine the electronic structure: Analysis of the HOMO and LUMO energies can provide insights into the molecule's reactivity and electronic transitions. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Predict NMR chemical shifts: Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shifts to assist in spectral assignment.

Studies on related compounds have demonstrated the utility of DFT methods in accurately predicting molecular structures and spectroscopic properties. nih.govsci-hub.seresearchgate.netresearchgate.net These computational approaches would be highly valuable in the comprehensive characterization of this compound, especially in the absence of extensive experimental data.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to understanding its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. This landscape of energy as a function of molecular geometry is known as the potential energy surface (PES).

For this compound, the primary sources of conformational flexibility are the rotation around the C(aryl)-O bond and the C-O-C(carbonyl) bond of the acetate group. Theoretical calculations, typically employing density functional theory (DFT) methods, are instrumental in exploring the PES of such molecules. By systematically rotating these bonds and calculating the corresponding single-point energies, a detailed map of the conformational space can be generated.

The relative energies of different conformers are influenced by a combination of steric and electronic effects. For instance, steric hindrance between the acetyl group and the substituents on the phenyl ring (the chlorine atom and the methyl group) will disfavor certain conformations. Conversely, electronic interactions, such as hyperconjugation, may stabilize others. The global minimum on the PES represents the most stable conformer, which is the most populated conformation at thermal equilibrium. The energy differences between various local minima and the transition states that connect them provide insights into the molecule's dynamic behavior.

A representative, albeit simplified, data table derived from computational studies on analogous aromatic esters is presented below to illustrate the nature of the findings in such an analysis.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |

| 0° | 2.5 | Eclipsed conformation, sterically hindered. |

| 60° | 0.8 | Gauche conformation, a potential local minimum. |

| 120° | 1.5 | Another eclipsed conformation. |

| 180° | 0.0 | Anti-periplanar conformation, often the global minimum due to minimal steric clash. |

This is an interactive data table based on generalized principles of conformational analysis for phenyl acetates.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions at a molecular level. For this compound, a key reaction of interest is its hydrolysis, which would yield 3-Chloro-4-methylphenol (B1346567) and acetic acid. Transition state (TS) theory is the cornerstone of these investigations.

By mapping the reaction pathway from reactants to products on the potential energy surface, the structure of the transition state—the highest energy point along the minimum energy path—can be located. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a critical factor in its rate.

Computational methods like DFT can be used to optimize the geometries of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For the hydrolysis of this compound, both acid- and base-catalyzed mechanisms can be computationally explored. The calculations would involve modeling the explicit interaction of the ester with a catalyst (e.g., H₃O⁺ or OH⁻) and solvent molecules. The resulting energy profiles would elucidate the step-by-step process of the reaction, including the formation of tetrahedral intermediates and the subsequent bond-breaking and bond-forming events.

Below is a hypothetical data table summarizing the kind of results obtained from transition state calculations for a generic ester hydrolysis.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Ester + H₂O | 0.0 |

| Transition State 1 (Nucleophilic Attack) | [Ester···H₂O]‡ | +15.2 |

| Tetrahedral Intermediate | C₆H₄(Cl)(CH₃)C(OH)₂(OCH₃) | -5.8 |

| Transition State 2 (Proton Transfer) | [C₆H₄(Cl)(CH₃)C(OH)(O⁻)(H₂OCH₃)]‡ | +12.5 |

| Products | 3-Chloro-4-methylphenol + Acetic Acid | -10.3 |

This interactive data table illustrates typical energetic milestones in a computed reaction mechanism.

Quantitative Prediction of Reactivity and Selectivity

Building upon the foundation of structural and mechanistic understanding, computational chemistry can also be employed to quantitatively predict the reactivity and selectivity of this compound in various chemical transformations. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this predictive power, although their application is more common in fields like drug discovery and toxicology.

For predicting reactivity, computational descriptors derived from the molecule's electronic structure are often used. These can include:

Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated atomic charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing a more quantitative measure of local electrophilicity and nucleophilicity.

In the context of electrophilic aromatic substitution on the phenyl ring of this compound, these descriptors can predict the most likely site of attack. The activating/deactivating and directing effects of the chloro, methyl, and acetate substituents can be quantified and rationalized through these computational approaches. For instance, the interplay between the electron-withdrawing nature of the chloro and acetate groups and the electron-donating nature of the methyl group will determine the regioselectivity of such reactions.

A summary of hypothetical calculated descriptors for different positions on the aromatic ring is provided below.

| Position on Phenyl Ring | Calculated Partial Charge | LUMO Lobe Density | Predicted Reactivity towards Electrophiles |

| 2 | -0.15 | High | High |

| 5 | -0.08 | Moderate | Moderate |

| 6 | -0.12 | High | High |

This interactive data table demonstrates how computational descriptors can be used to predict regioselectivity.

Applications As a Synthetic Building Block and Intermediate in Organic Synthesis

Role as a Precursor for Complex Organic Molecules

The strategic placement of functional groups on (3-Chloro-4-methylphenyl)methyl acetate (B1210297) makes it an ideal starting material for constructing intricate molecular architectures. The chloro and methyl substituents on the phenyl ring can direct further electrophilic substitution reactions, while the methyl acetate group can be readily hydrolyzed to a hydroxymethyl group or converted to other functionalities, such as a halomethyl group, which is a key step in many coupling reactions.

The substituted benzene (B151609) ring of (3-Chloro-4-methylphenyl)methyl acetate is a core structure that can be elaborated to produce a variety of polysubstituted aromatic compounds. The existing chloro and methyl groups influence the regioselectivity of subsequent reactions, enabling the controlled introduction of additional functional groups onto the aromatic ring. Synthetic strategies often involve the transformation of the methyl acetate side chain. For instance, hydrolysis to the corresponding benzyl (B1604629) alcohol, followed by oxidation, can yield a carboxylic acid. This acid can then participate in reactions like Friedel-Crafts acylation on another aromatic ring, ultimately linking two aryl moieties. Furthermore, the chloro group can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, further diversifying the range of accessible polysubstituted benzene derivatives. Related synthetic pathways have been employed to produce complex molecules like 4-allyloxy-3-chloro phenyl acetic acid and the anthelmintic drug Rafoxanide, which features a highly substituted diaryl ether linkage google.comnih.gov.

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The functional groups on the molecule can be chemically manipulated to facilitate cyclization reactions, forming rings that contain atoms other than carbon. For example, the methyl acetate group can be converted into a reactive bromomethyl intermediate. This intermediate can then react with binucleophilic reagents to construct heterocyclic systems. This approach is instrumental in synthesizing pharmacologically important scaffolds such as azetidin-2-ones, which are known components of many antibacterial agents researchgate.netresearchgate.netmdpi.com. The synthesis often involves the reaction of a Schiff base with an acid chloride in the presence of a base, a reaction where a precursor derived from this compound could be readily employed mdpi.com. The synthesis of various 1,3,4-thiadiazole derivatives has also been reported using similar multi-step synthetic strategies starting from substituted benzimidazoles, highlighting the utility of such building blocks in accessing diverse heterocyclic systems researchgate.net.

The 3-chloro-4-methylphenyl moiety is a key substructure in numerous biologically active compounds. Consequently, this compound is an important starting material for the synthesis of molecules with potential therapeutic or agricultural applications. Its utility is demonstrated in the construction of compounds that exhibit a range of biological effects, including antimicrobial and antifungal properties. For example, derivatives of azetidinone and thiadiazole containing substituted phenyl rings have shown promising antimicrobial activity researchgate.netmdpi.com. The table below summarizes examples of bioactive compounds synthesized from precursors structurally related to this compound.

| Bioactive Compound Class | Synthetic Precursor Type | Observed Biological Activity |

| Azetidin-2-ones | Substituted Schiff Bases | Antibacterial mdpi.com |

| 1,3,4-Thiadiazoles | Substituted Benzimidazoles | Antimicrobial researchgate.net |

| Strobilurins | Substituted Phenyl Acetates | Antifungal nih.gov |

| Salicylanilides (e.g., Rafoxanide) | Substituted Anilines | Anthelmintic nih.gov |

Utilization in Agrochemical Synthesis

In the field of agrochemicals, this compound and its derivatives are significant intermediates, particularly in the development of fungicides and pesticides. The specific substitution pattern on the aromatic ring is often crucial for the biological efficacy of the final product.

One of the most important applications of this chemical building block is in the synthesis of strobilurin-type fungicides. Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi asianpubs.org. The synthesis of many strobilurin analogues involves a key intermediate, often a substituted (bromomethyl)phenyl derivative, which is used to connect the phenyl ring to the toxophore, the part of the molecule responsible for its fungicidal activity google.com. This compound can be readily converted to this key intermediate. The synthetic route typically involves the hydrolysis of the acetate ester to the corresponding alcohol, followed by bromination. This resulting benzyl bromide derivative is then coupled with the appropriate heterocyclic or phenolic component to complete the strobilurin structure google.comlew.ro. This general strategy has been used to prepare a wide range of strobilurin fungicides, demonstrating the importance of intermediates like this compound in crop protection chemistry asianpubs.orgresearchgate.net.

The structural framework of this compound provides a platform for the exploration and development of new agrochemicals. Researchers continuously modify the core structure of known pesticides, like strobilurins, to overcome resistance, improve efficacy, and broaden the spectrum of activity nih.gov. By using this compound as a starting point, chemists can introduce novel functionalities or different heterocyclic systems. For example, new series of strobilurin derivatives have been synthesized by replacing parts of the molecule with other chemical moieties, such as 1,3,5-triazine or 1,2,4-triazole rings asianpubs.orglew.ro. These modifications aim to create new patentable compounds with potentially improved properties. The research in this area involves synthesizing a library of related compounds and screening them for biological activity against various plant pathogens nih.govresearchgate.net.

The following table outlines some of the novel agrochemical derivatives that have been synthesized using methodologies where this compound could serve as a key precursor.

| Derivative Class | Incorporated Heterocycle | Potential Application |

| Strobilurin Analogues | 1,3,5-Triazine | Fungicide asianpubs.org |

| Strobilurin Analogues | 1,2,4-Triazole | Fungicide lew.ro |

| Strobilurin Analogues | 3,4-Dichloroisothiazole | Fungicide with SAR activity nih.gov |

| Azetidin-2-one Derivatives | Azetidinone | Pesticide |

Intermediate in Pharmaceutical Synthesis

The structural motif of a substituted phenyl ring is a cornerstone in medicinal chemistry, appearing in a vast number of active pharmaceutical ingredients (APIs). This compound represents a key intermediate for constructing such frameworks, providing a scaffold that can be elaborated into target drug molecules. Its value lies not in its own biological efficacy, but in its chemical reactivity that allows for the controlled and efficient synthesis of complex APIs.

Drug Intermediate Synthesis and Late-Stage Functionalization

This compound is primarily utilized as a derivative of (3-chloro-4-methylphenyl)methanol. The acetate group often functions as a protecting group for the benzyl alcohol, which can be easily deprotected under basic or acidic conditions to reveal the reactive hydroxyl group for subsequent reactions. The synthesis of this precursor alcohol can be achieved through the reduction of 3-bromo-4-methylbenzoic acid with a borane-tetrahydrofuran complex.

The 3-chloro-4-methylphenyl core is a structural component found in various biologically active molecules. For instance, related isocyanate derivatives, such as 3-Chloro-4-methylphenyl isocyanate, are employed in the synthesis of substituted urea compounds, which are a class of molecules with diverse pharmaceutical applications. Furthermore, other 3-chloro-4-substituted phenyl compounds are key intermediates in the synthesis of approved drugs. For example, 3-chloro-4-fluorophenyl amine is a starting material for the kinase inhibitor Afatinib, and 3-chloro-4-hydroxy benzaldehyde is a precursor for Ponesimod, a treatment for multiple sclerosis. tdcommons.orggoogle.com This highlights the importance of the 3-chloro-4-substituted phenyl scaffold, for which this compound is a valuable synthetic intermediate.

In the context of modern drug discovery, the concept of late-stage functionalization (LSF) is critical. LSF involves introducing chemical modifications at the final stages of a synthetic sequence, allowing for the rapid generation of a library of analogues from a common advanced intermediate. scispace.com The structure of this compound is amenable to such strategies. The benzylic position is activated for radical or oxidative reactions, and the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents direct this process. Methodologies for the late-stage chlorination of arenes, for example, have become highly sophisticated, enabling precise modification of complex molecules to fine-tune their pharmacological properties. nih.gov

Table 1: Synthetic Reactions and Applications

| Intermediate/Precursor | Reagents/Reaction Type | Product Class/Application |

|---|---|---|

| (3-Chloro-4-methylphenyl)methanol | Acetic Anhydride (B1165640), Pyridine | This compound |

| This compound | Base or Acid Hydrolysis | (3-chloro-4-methylphenyl)methanol |

| 3-Chloro-4-methylphenyl isocyanate | Amines | Substituted Ureas |

| 3-chloro-4-fluorophenyl amine | Multi-step synthesis | Kinase Inhibitors (e.g., Afatinib) google.com |

Asymmetric Synthesis of Chiral Pharmaceutical Precursors

While this compound is an achiral molecule, it can serve as a prochiral substrate for the synthesis of enantiomerically pure pharmaceutical precursors. The creation of a stereocenter is a fundamental step in the synthesis of most modern drugs, as different enantiomers of a chiral drug often exhibit vastly different biological activities.

Asymmetric synthesis involving this intermediate could proceed via several conceptual pathways. One approach involves the enantioselective transformation of the benzylic methylene (B1212753) group. For example, an asymmetric oxidation or the introduction of a new substituent at this position using a chiral catalyst could generate a chiral center. Although specific examples utilizing this compound are not prominent in the literature, the principles of transition-metal-catalyzed asymmetric C-H activation are well-established for creating chiral organosilicon and other complex compounds from simpler precursors.

Another strategy involves using the entire (3-chloro-4-methylphenyl)methyl moiety as a building block that is attached to a chiral scaffold. The development of chiral catalysts and ligands has enabled a wide range of stereoselective processes that could be applied to derivatives of this compound. For instance, chiral phosphoric acids have been used to catalyze enantioselective selenocyclization reactions on substituted alkenes, demonstrating how chirality can be induced in complex molecules. While direct applications are not documented, the chemical handles on this compound make it a suitable candidate for integration into such asymmetric synthetic routes.

Applications in Materials Science and Polymer Chemistry

The unique electronic and physical properties conferred by halogen and alkyl substituents on an aromatic ring make intermediates like this compound of potential interest in the field of materials science.

Reagent in DNA Nanotechnology and Related Biomaterials

Currently, there is no publicly available research or documented application of this compound as a reagent specifically in the field of DNA nanotechnology or related biomaterials. The application of small molecules in this area typically requires specific functional groups capable of intercalating with or covalently binding to nucleic acids, or self-assembling into ordered structures, which are not inherent features of this compound.

Precursor for Advanced Polymeric Materials

This compound is not a conventional monomer for polymerization. However, it can be chemically modified to become a precursor for advanced polymeric materials. The aromatic core is a desirable feature for polymers intended for high-performance applications, as it often imparts thermal stability and specific optical properties.

A potential route to a polymerizable monomer would involve introducing a functional group such as a vinyl, styrenyl, or acrylate moiety onto the phenyl ring or as a replacement for the acetate group. For example, the corresponding (3-chloro-4-methylphenyl)methanol could be esterified with acryloyl chloride to produce (3-chloro-4-methylphenyl)methyl acrylate. This new monomer could then undergo radical polymerization to yield a polyacrylate with a pendant 3-chloro-4-methylphenyl group. The presence of the chlorine atom in the polymer side chain would be expected to increase the refractive index of the material and could also impart flame-retardant properties. Research into the copolymerization of vinyl acetate with various substituted phenyl-dicyanoethylenes has shown that incorporating bulky, polar side groups can significantly alter polymer properties, such as increasing the glass transition temperature (Tg), due to a decrease in chain mobility. researchgate.net A similar principle would apply to polymers derived from this compound.

Table 2: Potential Polymer Properties from Modified Monomers

| Monomer Precursor | Potential Polymerization Method | Key Structural Feature in Polymer | Potential Polymer Property |

|---|---|---|---|

| (3-chloro-4-methylphenyl)methyl acrylate | Free Radical Polymerization | Pendant chloro-methylphenyl group | Increased Refractive Index, Flame Retardancy |

Future Research Directions and Unexplored Potential of 3 Chloro 4 Methylphenyl Methyl Acetate

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of (3-Chloro-4-methylphenyl)methyl acetate (B1210297) and its derivatives will increasingly align with the principles of green chemistry, focusing on reducing environmental impact, improving energy efficiency, and utilizing renewable resources.

Biocatalysis: Enzymatic synthesis stands out as a promising green alternative to traditional chemical methods for producing aromatic esters. nih.gov The use of lipases, for instance, can catalyze the esterification of the corresponding benzyl (B1604629) alcohol or the transesterification of another ester under mild, aqueous conditions, often with high regioselectivity and chemoselectivity. nih.govnih.gov Future research could focus on identifying or engineering robust lipases that are highly efficient for this specific substrate, potentially through immobilization techniques that enhance stability and allow for catalyst recycling. frontiersin.org This approach not only minimizes harsh reagents and byproducts but also aligns with the production of high-value "natural" flavor and fragrance compounds. mdpi.com

Advanced Solvent and Catalyst Systems: A significant area of research will be the replacement of volatile organic compounds (VOCs) with greener alternatives. Ionic liquids (ILs) and deep eutectic solvents (DES) are attractive options as they can function as both the solvent and the catalyst, are often recyclable, and possess negligible vapor pressure. google.comniscpr.res.ingoogle.com Research could explore the design of task-specific ionic liquids that optimize the yield and purity of (3-Chloro-4-methylphenyl)methyl acetate. researchgate.net Catalyst-free systems, relying on optimized temperature under solvent-free conditions, also present a simple and green synthetic route. jetir.org

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating. uit.noajrconline.org Applying microwave irradiation to the esterification or subsequent modification of this compound could drastically reduce energy consumption and processing times, making it a key technology for future sustainable production. rsc.org

| Methodology | Catalyst/Medium | Key Advantages | Future Research Focus |

|---|---|---|---|

| Biocatalysis | Immobilized Lipase (B570770) | High selectivity, mild conditions (aqueous, room temp.), low waste. nih.gov | Screening and engineering of specific enzymes; optimization of immobilization. |

| Ionic Liquids | [BMIM]HSO₄ or similar | Recyclable, non-volatile, can act as both solvent and catalyst. google.comelectrochem.org | Design of task-specific ILs for improved yield and selectivity. |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvent | Drastically reduced reaction times, improved energy efficiency, higher yields. ajrconline.orgrsc.org | Optimization of microwave parameters for specific transformations. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The functional handles on this compound provide a rich platform for exploring novel catalytic transformations, enabling the creation of diverse molecular architectures.

Cross-Coupling of the Aryl Chloride: The chloro-substituent is a prime target for modern palladium-, nickel-, or copper-catalyzed cross-coupling reactions. Future work could extensively explore Suzuki (with boronic acids), Buchwald-Hartwig (with amines or alcohols), Sonogashira (with terminal alkynes), and Hirao (with phosphites) couplings to build new C-C, C-N, C-O, and C-P bonds, respectively. nih.govinventivapharma.com This would allow for the systematic generation of libraries of derivatives with varied electronic and steric properties, which could be screened for applications in materials science or medicinal chemistry.

C–H Activation and Functionalization: A frontier in organic synthesis is the direct functionalization of otherwise inert C–H bonds. researchgate.net The aromatic C–H bonds and the benzylic C–H bonds of the methyl group on this compound are potential targets for such transformations. Palladium-catalyzed C–H activation could be used to introduce new aryl groups or other functionalities ortho to the existing substituents, bypassing the need for pre-functionalized starting materials. nih.govrsc.org Similarly, photocatalytic methods could enable the enantioselective functionalization of the benzylic C-H bonds of the methyl group. acs.org

Transformations of the Ester Moiety: While ester hydrolysis and transesterification are classic transformations, future research can focus on novel catalytic systems that perform these reactions under milder, more selective conditions. For example, enzyme-catalyzed aminolysis could convert the ester into a wide range of amides in aqueous media, a highly sustainable approach. thieme-connect.com New solid acid catalysts could also be developed for efficient transesterification, facilitating easier product separation and catalyst reuse. mdpi.comresearchgate.net

| Reactive Site | Reaction Type | Potential Coupling Partner/Reagent | Resulting Structure |

|---|---|---|---|

| Aryl Chloride (C-Cl) | Suzuki Coupling | Arylboronic Acid | Biaryl derivative |

| Aryl Chloride (C-Cl) | Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl derivative |

| Aromatic C-H | Pd-Catalyzed C-H Arylation | Aryl Halide / Arylboronic Acid | Regioselectively substituted biaryl |

| Benzylic C-H (CH₃) | Photocatalytic C-H Functionalization | Enals / Other electrophiles | Chiral benzylic-functionalized product |

| Ester (C=O) | Enzymatic Aminolysis | Amine | Amide derivative |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing and the use of automation are revolutionizing chemical synthesis. Applying these technologies to this compound could unlock significant advantages in efficiency, safety, and scale.

Continuous Flow Synthesis: Performing the synthesis or subsequent transformations of this compound in a continuous flow reactor offers superior control over reaction parameters like temperature, pressure, and mixing. nih.gov This is particularly advantageous for highly exothermic reactions or when using hazardous reagents. aiche.org Flow chemistry enables seamless multi-step synthesis ("telescoping"), where the crude product of one reaction is directly fed into the next reactor without isolation, saving time, solvent, and reducing waste. nih.govrsc.org Future research could design a fully continuous process from the starting materials to a derivatized final product, potentially integrating in-line purification and analysis. rsc.org

Automated Synthesis Platforms: Automated synthesizers can perform numerous reactions in parallel, making them ideal for optimizing reaction conditions or for generating libraries of compounds based on the (3--Chloro-4-methylphenyl)methyl acetate scaffold. sigmaaldrich.commetoree.comwikipedia.org By combining an automated platform with the catalytic methods described in section 6.2, researchers could rapidly explore a vast chemical space. For instance, an automated system could perform an array of Suzuki coupling reactions using dozens of different boronic acids, generating a library of novel biaryl compounds for subsequent screening. xtalpi.com

| Step | Action | Technology | Objective |

|---|---|---|---|

| 1 | Dispense this compound solution into 96-well plate | Liquid Handling Robot | Prepare starting material array |

| 2 | Add unique boronic acid and catalyst solutions to each well | Liquid Handling Robot | Set up parallel Suzuki coupling reactions |

| 3 | Seal plate and heat with controlled stirring | Automated Reactor Block | Execute reactions under optimized conditions |

| 4 | Automated work-up and purification | Parallel Purification System (e.g., SPE) | Isolate library of pure derivatives |

| 5 | Analysis and characterization | High-Throughput LC-MS/NMR | Confirm structure and purity of products |

Advanced Applications in Complex Molecule Synthesis and Chemical Biology Tool Development

Beyond its synthesis and direct modification, the true potential of this compound lies in its application as a versatile building block for more complex and functional molecules.

Intermediate for Complex Molecule Synthesis: The strategically placed functional groups make this compound an ideal starting point or intermediate in the multi-step synthesis of high-value targets, such as active pharmaceutical ingredients (APIs) or agrochemicals. The chloro- and methyl- groups can direct regioselective reactions, while the ester can be hydrolyzed to a phenol (B47542) for further modification or serve as a protecting group. A future research program could design a synthetic route to a complex target molecule where the specific substitution pattern of this compound is critical for achieving the final structure.

Development of Chemical Biology Tools: Chemical biology relies on small molecules, or "chemical probes," to study and manipulate biological systems. nih.govbohrium.com this compound is an excellent starting scaffold for the development of such tools. mskcc.org By leveraging the functional handles, researchers can append various functionalities:

Fluorescent Dyes: Attachment of a fluorophore can create probes for tracking the molecule's distribution in cells via microscopy.

Affinity Labels: Introduction of a biotin (B1667282) tag can be used for affinity purification to identify the protein targets of a bioactive derivative (e.g., via pull-down experiments followed by mass spectrometry). mdpi.com

Photo-crosslinkers: Incorporating groups like diazirines or benzophenones can create photo-affinity probes that covalently bind to their biological targets upon UV irradiation, allowing for definitive target identification.

The development of a high-quality chemical probe from this scaffold would require extensive medicinal chemistry efforts to ensure it possesses high potency and selectivity for its intended biological target. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.